molecular formula C6H16N2O2S B6146039 2-(diethylamino)ethane-1-sulfonamide CAS No. 1177381-23-5

2-(diethylamino)ethane-1-sulfonamide

Cat. No.: B6146039
CAS No.: 1177381-23-5
M. Wt: 180.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)ethane-1-sulfonamide is an organic compound with the molecular formula C6H16N2O2S. It contains a tertiary amine and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethane-1-sulfonamide typically involves the reaction of diethylamine with ethane-1-sulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Reactants: Diethylamine and ethane-1-sulfonyl chloride.

    Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The diethylamine is added dropwise to a solution of ethane-1-sulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by extraction and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-(diethylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tertiary amine group can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethane-1-sulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.

    2-(ethylamino)ethane-1-sulfonamide: Contains an ethyl group instead of a diethyl group.

    2-(methylamino)ethane-1-sulfonamide: Contains a methyl group instead of a diethyl group.

Uniqueness

2-(diethylamino)ethane-1-sulfonamide is unique due to its specific combination of a tertiary amine and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(diethylamino)ethane-1-sulfonamide can be achieved through a two-step process. The first step involves the synthesis of 2-(diethylamino)ethanol, which is then reacted with sulfamic acid to form the final product.", "Starting Materials": [ "Diethylamine", "Ethylene oxide", "Sulfamic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(diethylamino)ethanol", "1. Diethylamine is reacted with ethylene oxide in the presence of sodium hydroxide to form 2-(diethylamino)ethanol.", "2. The reaction mixture is heated under reflux for several hours.", "3. The product is then extracted with a suitable solvent and purified by distillation or recrystallization.", "Step 2: Synthesis of 2-(diethylamino)ethane-1-sulfonamide", "1. 2-(Diethylamino)ethanol is reacted with sulfamic acid in the presence of a suitable catalyst.", "2. The reaction mixture is heated under reflux for several hours.", "3. The product is then extracted with a suitable solvent and purified by recrystallization or chromatography.", "4. The final product is obtained as a white crystalline solid." ] }

CAS No.

1177381-23-5

Molecular Formula

C6H16N2O2S

Molecular Weight

180.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.